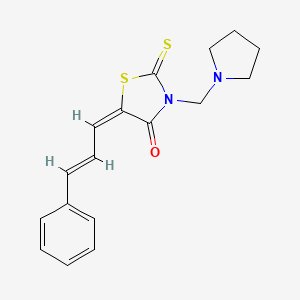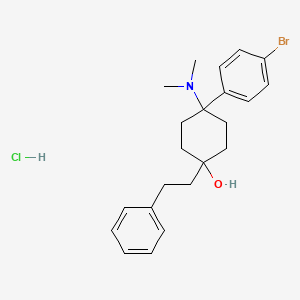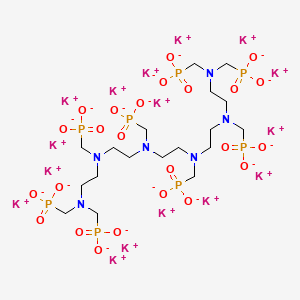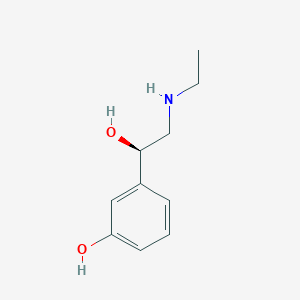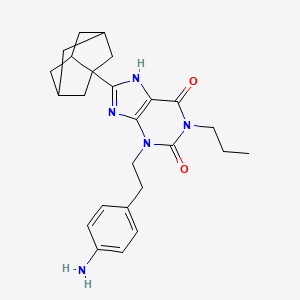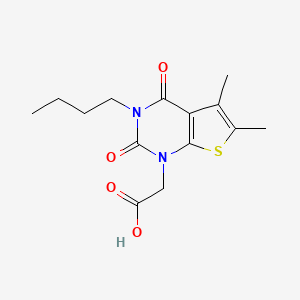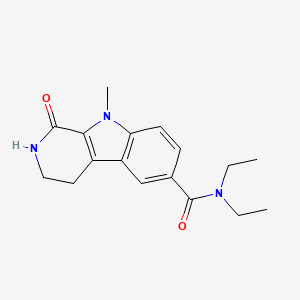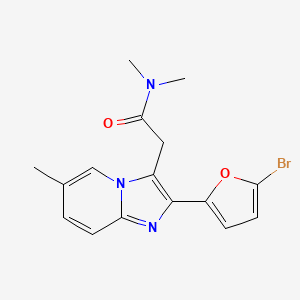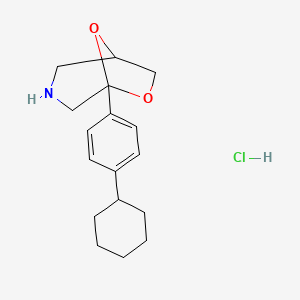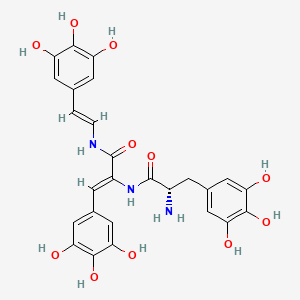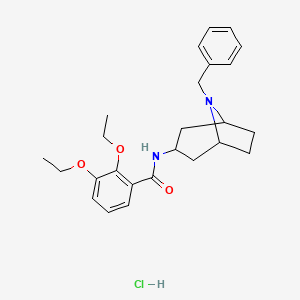
3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride is a synthetic compound that belongs to the class of tropane alkaloids Tropane alkaloids are known for their diverse pharmacological properties, including their use as stimulants, anesthetics, and anticholinergics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride typically involves the following steps:
Formation of the Tropane Ring: The tropane ring is synthesized through a series of cyclization reactions starting from simple precursors such as pyrrolidine and acetoacetate.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the 2,3-Diethoxybenzoyl Group: This step involves the acylation of the tropane nitrogen with 2,3-diethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethoxybenzoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex tropane derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and transporters. The compound is known to inhibit the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action is mediated through its binding to the dopamine transporter, thereby blocking the reuptake process.
類似化合物との比較
Similar Compounds
Cocaine: Another tropane alkaloid with similar dopamine reuptake inhibition properties.
Scopolamine: A tropane alkaloid used as an anticholinergic agent.
Atropine: A tropane alkaloid with anticholinergic properties.
Uniqueness
3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other tropane alkaloids. Its diethoxybenzoyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects.
特性
CAS番号 |
83142-60-3 |
|---|---|
分子式 |
C25H33ClN2O3 |
分子量 |
445.0 g/mol |
IUPAC名 |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-diethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C25H32N2O3.ClH/c1-3-29-23-12-8-11-22(24(23)30-4-2)25(28)26-19-15-20-13-14-21(16-19)27(20)17-18-9-6-5-7-10-18;/h5-12,19-21H,3-4,13-17H2,1-2H3,(H,26,28);1H |
InChIキー |
FGSGGQLJQWTMSA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1OCC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


